molecular formula C12H18O2 B7814339 1-(5-Methyl-2-propoxyphenyl)ethanol

1-(5-Methyl-2-propoxyphenyl)ethanol

Cat. No.: B7814339
M. Wt: 194.27 g/mol
InChI Key: OAAWHJGFBSYXSM-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms

Preparation Methods

The synthesis of 1-(5-Methyl-2-propoxyphenyl)ethanol can be achieved through several routes. One common method involves the reduction of the corresponding ketone, 1-(5-Methyl-2-propoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure high yield and purity.

Industrial production methods may involve catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

1-(5-Methyl-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-propoxyphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, or with acetic anhydride to form the acetate ester.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the ketone, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

1-(5-Methyl-2-propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and taste.

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-propoxyphenyl)ethanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes such as alcohol dehydrogenases, facilitating the conversion between alcohol and ketone forms. The molecular targets and pathways involved can vary, but typically involve interactions with cellular proteins and enzymes that regulate metabolic processes.

Comparison with Similar Compounds

1-(5-Methyl-2-propoxyphenyl)ethanol can be compared to other similar compounds, such as:

    1-(5-Methyl-2-methoxyphenyl)ethanol: This compound has a methoxy group (-OCH3) instead of a propoxy group (-OCH2CH3), which can affect its reactivity and applications.

    1-(5-Methyl-2-ethoxyphenyl)ethanol: Similar to the propoxy derivative, but with an ethoxy group (-OCH2CH3), which may influence its physical and chemical properties.

Properties

IUPAC Name

1-(5-methyl-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-7-14-12-6-5-9(2)8-11(12)10(3)13/h5-6,8,10,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAWHJGFBSYXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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